
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Overview
Description
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a polyethylene glycol (PEG)-based linker featuring a Boc (tert-butoxycarbonyl)-protected amine and a carboxylic acid terminus. Its structure includes four ethylene oxide units (PEG4), conferring hydrophilicity, flexibility, and biocompatibility. This compound is widely used in bioconjugation, particularly in radiopharmaceuticals and targeted drug delivery systems, to improve solubility, reduce nonspecific binding, and modulate pharmacokinetics .
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .
Mode of Action
The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.
Action Environment
The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of action of t-Boc-N-amido-PEG4-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biological Activity
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, commonly referred to as Boc-PEG4-acid, is a synthetic compound notable for its applications in peptide synthesis and drug development. This article explores its biological activity, including mechanisms of action, applications in bioconjugation, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is CHNO, with a molecular weight of 365.42 g/mol. The presence of the Boc group allows for selective reactions while the PEG4 segment enhances solubility and stability in biological systems .
The biological activity of this compound is primarily attributed to its role in peptide synthesis and drug delivery:
- Peptide Synthesis : The Boc group protects the amino function until required for coupling in solid-phase peptide synthesis (SPPS). This protection strategy is crucial for synthesizing peptides with specific sequences necessary for various biological functions .
- Drug Delivery : The PEG4 segment can improve the pharmacokinetic properties of drugs by enhancing their solubility and bioavailability. This is particularly useful in developing PEGylated prodrugs where the active drug is released upon cleavage of the Boc group under controlled conditions .
Applications in Bioconjugation
This compound is widely used in bioconjugation processes:
- Targeted Therapies : By attaching biomolecules such as antibodies or drugs to this compound, researchers can create targeted therapies that enhance the efficacy of treatments while minimizing side effects. The ability to selectively remove the Boc group allows for precise control over the conjugation process .
- Diagnostic Tools : This compound can also be utilized in developing imaging agents for diagnostic purposes. Its ability to form stable conjugates makes it suitable for applications in radiolabeled peptides used for tumor imaging .
Research Findings and Case Studies
Recent studies have highlighted the versatility and effectiveness of this compound in various research contexts:
Scientific Research Applications
Chemical Properties and Structure
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid has the molecular formula and a molecular weight of 365.42 g/mol. The compound features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. The presence of a polyethylene glycol (PEG) segment enhances its solubility in aqueous environments and facilitates its use in biological applications .
Peptide Synthesis
Role in Peptide Synthesis:
- The Boc group serves as a protecting group for the amino functionality during peptide synthesis. It prevents unwanted reactions until the desired coupling step.
- The terminal carboxylic acid allows for the formation of stable amide bonds with other amino acids or peptide fragments.
Case Study:
In a study involving solid-phase peptide synthesis (SPPS), researchers utilized this compound to create peptides with specific sequences that are crucial for therapeutic applications. The hydrophilic PEG spacer improved the solubility and stability of the synthesized peptides in biological conditions .
Drug Development
Applications in Drug Design:
- The compound's structure aids in enhancing the solubility and bioavailability of drug candidates.
- It can be used to create PEGylated prodrugs where the active drug is linked via the Boc-protected amino group.
Advantages of PEGylation:
- Increased circulation time in the bloodstream.
- Reduced immunogenicity and enhanced therapeutic efficacy.
Data Table:
Property | Boc-PEG4-acid | Conventional Drugs |
---|---|---|
Solubility | High | Variable |
Bioavailability | Enhanced | Often low |
Circulation Time | Prolonged | Short |
Bioconjugation
Importance in Bioconjugation:
- This compound is extensively used for linking biomolecules such as proteins or antibodies to drugs or imaging agents.
- The selective removal of the Boc group allows for precise conjugation with other biomolecules.
Case Study:
A research team employed this compound to develop targeted therapies for cancer treatment by conjugating chemotherapeutic agents to antibodies. This approach allowed for localized delivery of drugs to tumor sites while minimizing systemic toxicity .
Polymer Chemistry
Applications in Polymer Science:
- The compound can be incorporated into polymer matrices to enhance properties such as hydrophilicity and biocompatibility.
- It plays a crucial role in developing drug delivery systems that release therapeutic agents at controlled rates.
Data Table:
Polymer Type | Modification with Boc-PEG4-acid | Resulting Property |
---|---|---|
Hydrogels | Increased hydrophilicity | Improved drug release |
Nanoparticles | Enhanced stability | Better targeting |
Q & A
Q. What are the key methodological considerations for synthesizing 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid?
Basic Question
The synthesis requires careful protection-deprotection strategies for the Boc (tert-butoxycarbonyl) group and precise control of ether linkage formation. A common approach involves:
- Stepwise PEGylation : Sequential addition of ethylene oxide units to build the tetraoxa chain, followed by Boc-protection of the amino group .
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the Boc-protected amine and carboxylic acid termini .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the product, given the compound’s polarity and potential side products .
Key Properties | Values | Source |
---|---|---|
Molecular Formula | C₁₆H₃₁NO₈ | |
Molecular Weight | 365.42 g/mol | |
CAS Number | 756525-91-4 | |
Purity (Analytical Standard) | ≥97% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Basic Question
A combination of analytical techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and ether linkages (δ ~3.5-4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 366.42) .
- HPLC : Retention time consistency under gradient elution (e.g., C18 column, acetonitrile/water with 0.1% TFA) .
Q. What strategies optimize the solubility of this compound in aqueous buffers for biological assays?
Advanced Question
The tetraoxa chain enhances hydrophilicity, but solubility can vary with pH and ionic strength. Strategies include:
- pH Adjustment : Use mildly acidic buffers (pH 4–6) to protonate the amino group, improving solubility .
- Co-Solvents : Add DMSO (≤10%) or ethanol to aqueous solutions without disrupting Boc-group stability .
- Temperature Control : Maintain solutions at 4°C to prevent aggregation during long-term storage .
Q. How does the stability of the Boc group impact experimental design under varying conditions?
Advanced Question
The Boc group is acid-labile but stable under basic conditions. Key considerations:
- Deprotection : Use TFA (trifluoroacetic acid) for Boc removal, but avoid prolonged exposure to prevent cleavage of ether linkages .
- Storage : Store lyophilized powder at -20°C in anhydrous conditions; avoid humidity to prevent premature deprotection .
Q. How should researchers address discrepancies in reported purity levels (e.g., ≥97% vs. lower values)?
Data Contradiction Analysis
- Reproducibility Checks : Validate purity via independent HPLC and NMR analyses .
- Batch Variability : Compare lot-specific Certificates of Analysis (COA) for trace solvent or byproduct data .
- Synthesis Optimization : Adjust reaction stoichiometry or purification gradients to minimize impurities .
Q. What experimental design principles apply when conjugating this compound to peptides or proteins?
Advanced Question
- Site-Specific Conjugation : Use the Boc-protected amine for selective coupling to carboxylate groups via EDC/NHS chemistry .
- Linker Flexibility : The tetraoxa chain provides spatial flexibility, which can be quantified via molecular dynamics simulations to predict bioactivity .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
Basic Question
- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (compound may irritate mucous membranes) .
- Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., TFA, DCC) .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Advanced Question
- Calibration Curves : Use spiked samples with internal standards (e.g., deuterated analogs) to ensure linearity (R² >0.99) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) in LC-MS analyses .
Q. How do the ether linkages influence the compound’s pharmacokinetic profile in drug delivery systems?
Advanced Question
The tetraoxa chain:
- Enhances Hydrophilicity : Reduces nonspecific protein binding compared to alkyl linkers .
- Extends Half-Life : Slows renal clearance in vivo, as shown in PET tracer studies with analogous PEGylated compounds .
Q. What comparative advantages does this compound offer over similar PEG-based linkers?
Advanced Question
Comparison with Similar Compounds
Chemical Data
Property | Value |
---|---|
CAS Number | 756525-91-4 |
Molecular Formula | C₁₆H₃₁NO₈ |
Molecular Weight | 365.42 g/mol |
Functional Groups | Boc-protected amine, carboxylic acid |
Key Applications | Peptide-drug conjugates, imaging agents |
PEG Linkers of Varying Lengths
PEG1, PEG3, PEG5, and PEG7
- Structural Differences: PEG1 (8-amino-3,6-dioxaoctanoic acid), PEG3 (15-amino-4,7,10,13-tetraoxapentadecanoic acid), PEG5 (21-amino-4,7,10,13,16,19-hexaoxaheicosanoic acid), and PEG7 (27-amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid) differ in ethylene oxide units (1, 3, 5, or 7) .
- Functional Impact :
Example: In ⁹⁹mTc-labeled RGD peptides, PEG4 improved tumor-to-background ratios compared to shorter PEG1 or non-PEGylated analogs .
Unprotected Amino-PEG4-Acid
15-Amino-4,7,10,13-tetraoxapentadecanoic Acid
- Key Difference : Lacks Boc protection, enabling direct conjugation via the amine group.
- Applications : Used in pre-activated conjugates (e.g., DOTA-PEG4-Bn(7–14) for GRP receptor imaging). The Boc-protected form is preferred for stepwise synthesis to avoid side reactions .
- Performance : Both forms exhibit similar receptor-binding affinities (e.g., IC₅₀ 6.6 nM for ⁶⁸Ga-DOTA-PESIN) .
Fmoc-Protected Analog
Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic Acid
- Structural Difference : Features Fmoc (fluorenylmethyloxycarbonyl) protection instead of Boc.
- Synthetic Utility : Fmoc is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), whereas Boc requires acidic deprotection .
- Commercial Availability : CAS 557756-85-1, with comparable purity (≥95%) and applications in peptide-drug conjugates .
Non-PEG Linkers
6-Aminocaproic Acid (CA)
- Lipophilicity: CA’s hydrophobic nature increases blood pool retention and lung uptake, as seen in ⁹⁹mTc-DMP444. Replacing CA with PEG4 reduced background noise in thrombosis imaging .
- Pharmacokinetics : PEG4-linked P4-DMP444 showed 50% faster renal excretion than CA analogs .
Gly-Gly-Gly (G3) Linker
- Hydrophilicity: Less effective than PEG4 in improving tracer excretion. PEG4-modified ¹⁸F-FB-PEG-RGD achieved higher tumor/normal tissue ratios (5.0 vs. 3.2 for G3) .
Functionalized PEG4 Derivatives
15-Azido-4,7,10,13-tetraoxapentadecanoic Acid
- Application : Enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Used in modular synthesis of antibody-drug conjugates .
- Stability : Azide group remains inert under physiological conditions, allowing site-specific conjugation .
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic Acid
- Thiol-Reactive : Tritylmercapto group facilitates disulfide bond formation. Used in redox-sensitive drug delivery systems .
Performance in Preclinical Studies
Receptor Targeting and Binding
- GRP Receptor Imaging: DOTA-PEG4-Bn(7–14) (⁶⁸Ga/¹⁷⁷Lu) showed high affinity (IC₅₀ 6.6 nM) and tumor-to-liver ratios >5 in PC-3 xenografts .
- Integrin αvβ3 Imaging: ⁹⁹mTc-PEG4-E[c(RGDfK)]₂ achieved rapid tumor uptake (9.93% ID/g at 30 min) and slow washout, outperforming non-PEGylated analogs .
Biodistribution and Excretion
- Renal Clearance : PEG4 reduces hepatic retention (e.g., ⁶⁴Cu-DOTA-PEG4-RGD tetramer: 70% intact tracer in blood at 1 h vs. <30% for CA-linked versions) .
- Metabolic Stability : PEG4 shields peptides from enzymatic degradation, though partial metabolism occurs in the liver (~51% intact tracer at 1 h) .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYIPDFZMLJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373186 | |
Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-91-4 | |
Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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